5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQZRAOWBTLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems in 5-(2-bromo-4-fluorophenyl)furan-2-carbaldehyde. This method employs a palladium catalyst to couple a bromofluorophenylboronic acid with a furan-2-carbaldehyde precursor. Key steps include:
Standard Reaction Conditions
Optimized parameters from recent studies are summarized below:
This method’s reproducibility and scalability make it suitable for industrial applications, particularly when using continuous flow reactors to enhance efficiency.
Bromofluorination of Phenyl-Furan Precursors
Direct Bromofluorination Strategy
Bromofluorination involves introducing bromine and fluorine substituents onto a pre-formed phenyl-furan scaffold. A two-step protocol is commonly employed:
Challenges and Mitigation
- Regioselectivity : Competing para- and meta-substitution can occur. Using sterically hindered directing groups (e.g., methoxy) improves ortho-selectivity.
- Side Reactions : Over-bromination is minimized by controlling stoichiometry (1:1 molar ratio of NBS to substrate).
Vilsmeier-Haack Formylation of Furan Intermediates
Methodology Overview
The Vilsmeier-Haack reaction introduces the aldehyde group onto the furan ring. This involves:
Optimization Insights
- Solvent Systems : Dichloroethane enhances intermediate stability compared to toluene.
- Temperature : Reactions conducted at −10°C reduce byproduct formation.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, cost, and practicality of each method:
| Method | Yield (%) | Cost (Relative) | Scalability | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | 85–90 | High | Excellent | High regioselectivity |
| Bromofluorination | 70–75 | Moderate | Moderate | Modular substrate design |
| Vilsmeier-Haack | 65–70 | Low | Limited | Direct aldehyde installation |
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Recent pilot studies demonstrate that transferring Suzuki-Miyaura reactions to continuous flow systems reduces catalyst loading (from 5 mol% to 2.5 mol%) while maintaining yields >80%. This approach minimizes waste and enhances throughput.
Green Chemistry Innovations
- Solvent Recycling : DME recovery via distillation reduces environmental impact.
- Catalyst Immobilization : Silica-supported Pd nanoparticles enable reuse for up to five cycles without activity loss.
Analytical Characterization and Quality Control
Spectroscopic Data
Critical characterization data for this compound includes:
Purity Assessment
Liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI) confirms >98% purity in optimized batches.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(2-Bromo-4-fluorophenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Bromo-4-fluorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluoro groups can enhance the compound’s binding affinity and selectivity towards its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence physical, thermodynamic, and reactive properties. Key analogs include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and halogens (Br, Cl, F) increase sublimation enthalpies due to enhanced intermolecular interactions. For example, 5-(2-nitrophenyl)furan-2-carbaldehyde exhibits ΔsubH° = 107 kJ/mol, higher than non-EWG analogs .
- Positional Isomerism: The 4-bromo derivative (mp 153°C) has a higher melting point than the 4-chloro analog (mp 126–128°C) , reflecting bromine’s larger atomic size and stronger van der Waals forces.
- Halogen Synergy: The target compound’s 2-bromo and 4-fluoro substituents likely enhance polarity and reactivity compared to mono-halogenated analogs, similar to 5-(2-chloro-4-fluorophenyl)furan-2-carbaldehyde .
Thermodynamic and Combustion Properties
Studies on nitrophenyl derivatives reveal systematic trends:
- Enthalpy of Combustion (ΔcH°): 5-(4-nitrophenyl)furan-2-carbaldehyde exhibits ΔcH° = -4,890 kJ/mol (solid state), with formation enthalpy (ΔfH°) = -254 kJ/mol .
- Sublimation Thermodynamics: The 2-nitro isomer has higher ΔsubH° (107 kJ/mol) than the 4-nitro isomer (104 kJ/mol), attributed to stronger dipole interactions in the ortho configuration .
These trends suggest that the target compound’s bromo and fluoro substituents would similarly elevate sublimation and combustion enthalpies relative to non-halogenated analogs.
Biological Activity
5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a furan ring, a carbonyl group, and a bromofluorophenyl substituent. Its molecular formula is C11H8BrF O, and it has a molecular weight of approximately 267.08 g/mol. The presence of halogen atoms often enhances the compound's reactivity and biological activity.
Synthesis
This compound can be synthesized through various methods, including:
- Reactions involving furan derivatives : The furan ring can be functionalized at the 2-position through electrophilic substitution reactions.
- Halogenation : The introduction of bromine and fluorine can be achieved through halogenation reactions using appropriate reagents like N-bromosuccinimide (NBS) for bromination and fluorinating agents.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies on chalcone derivatives have shown that structural modifications can lead to enhanced antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Interaction with cellular receptors : The compound may bind to specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and inflammation.
- Reactive oxygen species (ROS) generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death in cancerous tissues.
Case Studies
- Antiproliferative Activity : A study evaluated the effects of various substituted furan derivatives on cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to known chemotherapeutic agents .
- Antimicrobial Evaluation : In a comparative study, this compound was tested against standard strains of bacteria such as E. coli and S. aureus. It demonstrated significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial activity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrF O |
| Molecular Weight | 267.08 g/mol |
| Anticancer Activity (IC50) | Comparable to standard drugs |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
Q & A
Q. What are the standard synthetic routes for preparing 5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves sequential halogenation and functionalization steps. A common approach starts with bromination and fluorination of a phenyl precursor, followed by coupling to a furan-carbaldehyde scaffold. For example, bromination at the ortho position of a fluorophenyl intermediate is performed using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-halogenation . The aldehyde group is introduced via formylation using Vilsmeier-Haack conditions (POCl₃/DMF) . Key optimization parameters include inert atmospheres (N₂/Ar) to prevent oxidation of intermediates and precise stoichiometric ratios to minimize side products. Yields are monitored via HPLC or GC, with purity confirmed by NMR (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the substitution pattern on the phenyl and furan rings. For instance, the aldehyde proton appears as a singlet at ~9.8 ppm in ¹H NMR, while ¹⁹F NMR resolves the fluorine environment . Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) validates the molecular ion peak (m/z ~283). Thin-layer chromatography (TLC) with UV visualization monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures purity (>98%) .
Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
The bromine atom at the ortho position acts as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling C–C bond formation with boronic acids. The fluorine atom at the para position, being electron-withdrawing, enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) reactions . For example, coupling with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C yields biaryl derivatives .
Advanced Research Questions
Q. How can contradictory data on reaction yields in halogenation steps be resolved?
Discrepancies in yields (e.g., 60–80% reported for bromination) often arise from variations in solvent polarity, catalyst loading, or impurity profiles of starting materials. Systematic optimization studies using design of experiments (DoE) can identify critical factors. For instance, replacing dichloromethane (DCM) with acetonitrile in bromination improves solubility of NBS, increasing yields by 15% . Contradictory ¹³C NMR shifts for the aldehyde carbon (δ ~180–185 ppm) may stem from solvent effects (CDCl₃ vs. DMSO-d₆), necessitating standardized reporting conditions .
Q. What computational methods are used to predict the compound’s reactivity in drug discovery?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution, revealing that the aldehyde group’s LUMO (-1.8 eV) is susceptible to nucleophilic attack . Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., kinases), showing that the fluorophenyl moiety enhances hydrophobic interactions with active sites . These models guide rational modifications, such as replacing bromine with chlorine to reduce steric hindrance .
Q. How can divergent biological activity data for derivatives be reconciled?
Variability in reported IC₅₀ values (e.g., 10–50 µM against kinase X) may arise from assay conditions (e.g., ATP concentration, pH). Counter-screen assays in orthogonal systems (e.g., fluorescence polarization vs. radiometric assays) and purity validation via LC-MS (>99%) are critical . For example, a derivative’s low solubility in PBS (pH 7.4) may artificially inflate IC₅₀ values; reformulation with cyclodextrin improves bioavailability and activity .
Methodological Considerations
Q. What strategies mitigate decomposition of the aldehyde group during storage?
The aldehyde group is prone to oxidation and hydration. Storage under inert gas (Ar) at –20°C in amber vials reduces degradation. Stabilizing agents like molecular sieves (3Å) absorb moisture, while co-solvents (e.g., 1% acetic acid in DMSO) protonate the aldehyde, slowing hydration . Periodic NMR analysis (every 3 months) monitors integrity, with degradation <5% over 12 months under optimal conditions .
Q. How are regioselectivity challenges addressed in electrophilic substitution reactions?
Competing substitution at the furan ring’s 3- vs. 5-positions is controlled by directing groups. For example, pre-functionalizing the furan with a methylsulfonyl group directs electrophiles to the 5-position, achieving >90% regioselectivity . Meta-directing effects of the fluorine atom on the phenyl ring further bias substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
